(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol
Overview
Description
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a chiral compound that belongs to the class of pyrrolizidine alkaloids. These compounds are known for their diverse biological activities and are found in various plants. The structure of this compound consists of a hexahydro-pyrrolizine ring system with a hydroxyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol can be achieved through several methods. One common approach involves the reduction of pyrrolizidine alkaloids using hydrolases with opposite enantiopreference . This method allows for the preparation of both enantiomers of the compound with high yields and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of hydrolases and lipases in the hydrolysis of racemic esters is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Retronecine: A pyrrolizidine alkaloid with a similar structure but different biological activities.
Grundmann’s ketone: Another compound with a similar ring system but different functional groups and applications.
Uniqueness
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is unique due to its specific hydroxyl group placement and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIGQBEAGJWTF-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271405 | |
Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-84-6 | |
Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14174-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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